1,6-Bis(4-fluorophenyl)hexane-1,6-dione
Description
1,6-Bis(4-fluorophenyl)hexane-1,6-dione is a diketone derivative featuring two 4-fluorophenyl groups attached to a linear hexane backbone. The diketone moiety enables participation in redox reactions, while the fluorinated aryl groups may optimize pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
CAS No. |
71825-34-8 |
|---|---|
Molecular Formula |
C18H16F2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C18H16F2O2/c19-15-9-5-13(6-10-15)17(21)3-1-2-4-18(22)14-7-11-16(20)12-8-14/h5-12H,1-4H2 |
InChI Key |
DYKMRYGBFNIUPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Antioxidant Activity
- 1,6-Bis(dimethoxyphenyl)hexane-1,6-dione : Exhibits potent antioxidant activity via ABTS•+ and DPPH• scavenging, attributed to electron-donating methoxy groups .
- 1,6-Bis(4-chlorophenyl)hexadienedione : The conjugated diene and hydroxyl groups may stabilize radicals, though chlorine's electron-withdrawing effects could reduce efficacy compared to methoxy analogs .
Enzyme Inhibition
- Dimethoxyphenyl Derivative : Strong inhibition of AChE (134.57–457.43 nM), BChE (27.06–72.98 nM), and carbonic anhydrases (hCA I/II: 62.35–351.31 nM) due to aryl interactions with enzyme pockets .
- Chlorophenyl Derivative : Chlorine's larger atomic radius may sterically hinder enzyme binding compared to fluorine, though increased lipophilicity could enhance membrane penetration .
Pharmaceutical Potential
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